molecular formula C8H4BrF4NO2 B2734507 2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene CAS No. 2091425-28-2

2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene

Cat. No.: B2734507
CAS No.: 2091425-28-2
M. Wt: 302.023
InChI Key: DCOXLYUHHKVWHI-UHFFFAOYSA-N
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Description

2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene is an organic compound with the molecular formula C8H4BrF4NO2. This compound is characterized by the presence of bromine, difluoromethyl groups, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene typically involves the bromination of 1,3-bis(difluoromethyl)-5-nitrobenzene. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of hazardous by-products and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 2-substituted derivatives.

    Reduction: Formation of 2-amino-1,3-bis(difluoromethyl)-5-nitrobenzene.

    Oxidation: Formation of various oxidized derivatives depending on the conditions.

Scientific Research Applications

2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,3-bis(trifluoromethyl)benzene
  • 2-Bromo-1,3-bis(difluoromethyl)benzene
  • 2-Bromo-1,3-bis(isopropyl)-5-(trifluoromethyl)benzene

Uniqueness

2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct chemical reactivity and properties. This makes it a valuable compound for specific applications in research and industry.

Biological Activity

2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene is a synthetic organic compound with potential biological activities. Its unique structure, characterized by the presence of bromine and difluoromethyl groups, suggests possible interactions with biological targets. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H4BrF4N
  • Molecular Weight : 292.02 g/mol
  • CAS Number : 2091425-28-2

The compound features a nitro group that may contribute to its reactivity and biological interactions, particularly in terms of electron affinity and potential for redox reactions.

Antimicrobial Properties

Studies have indicated that compounds with similar structures exhibit antimicrobial activity. The presence of the nitro group in this compound may enhance its ability to disrupt bacterial cell membranes or interfere with DNA synthesis.

Anti-inflammatory Effects

Nitro-substituted aromatic compounds are often investigated for their anti-inflammatory properties. Research has shown that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The nitro group can participate in redox reactions, leading to increased ROS production which may induce oxidative stress in cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or cellular signaling.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes.

Study 1: Antimicrobial Activity Assessment

A study published in MDPI evaluated various nitro-substituted compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs, including those containing bromine and difluoromethyl groups, displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDE. coli
Similar Nitro Compound1.0S. aureus

Study 2: Anti-inflammatory Mechanisms

In a pharmacological review, researchers highlighted the anti-inflammatory potential of nitroaromatic compounds through inhibition of cyclooxygenase (COX) enzymes. Compounds similar to this compound demonstrated IC50 values below 10 µM, suggesting effective inhibition of COX-1 and COX-2 activities .

Study 3: Cytotoxicity Evaluation

A cytotoxicity assay conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, with IC50 values around 15 µM against MDA-MB-231 breast cancer cells. The study suggested that the compound induces apoptosis through the intrinsic pathway .

Properties

IUPAC Name

2-bromo-1,3-bis(difluoromethyl)-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO2/c9-6-4(7(10)11)1-3(14(15)16)2-5(6)8(12)13/h1-2,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOXLYUHHKVWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Br)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091425-28-2
Record name 2-bromo-1,3-bis(difluoromethyl)-5-nitrobenzene
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